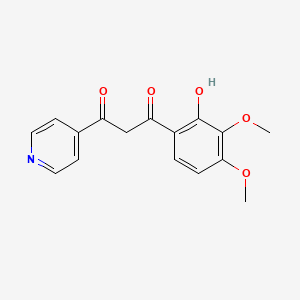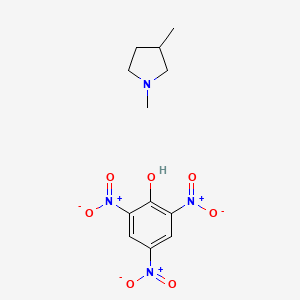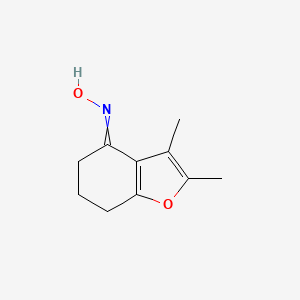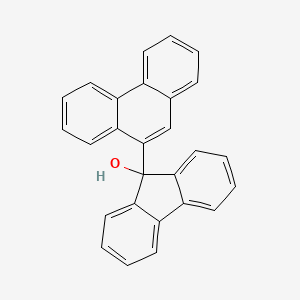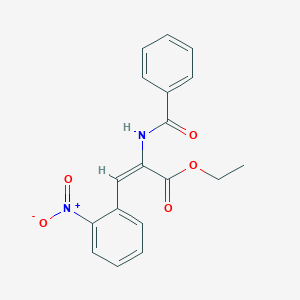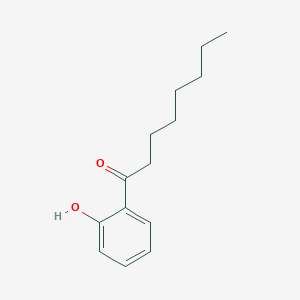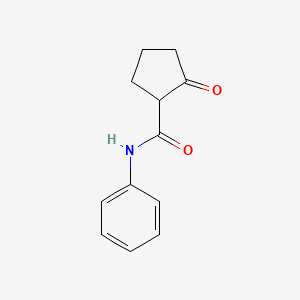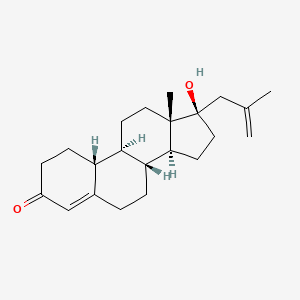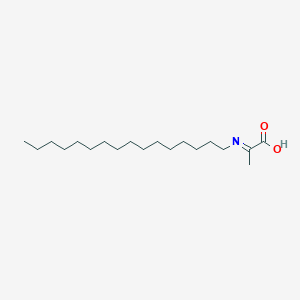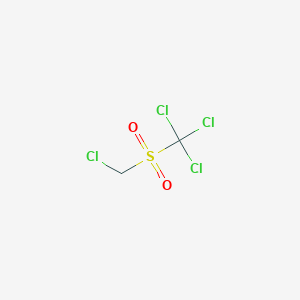
Trichloro(chloromethanesulfonyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(chloromethanesulfonyl)methane is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of three chlorine atoms and a chloromethanesulfonyl group attached to a central methane molecule. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro(chloromethanesulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction typically involves the following steps:
Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes using similar reagents and conditions as described above. The reactions are typically carried out in controlled environments to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(chloromethanesulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) and amines are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trichloro(chloromethanesulfonyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trichloro(chloromethanesulfonyl)methane involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The sulfonyl group is highly reactive and can participate in multiple chemical transformations, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with the formula CH_3SO_2Cl, used in similar applications.
Trichloromethane (Chloroform): An organic compound with the formula CHCl_3, used as a solvent and in chemical synthesis.
Uniqueness
Trichloro(chloromethanesulfonyl)methane is unique due to the presence of both trichloro and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic applications.
Propiedades
Número CAS |
5324-74-3 |
|---|---|
Fórmula molecular |
C2H2Cl4O2S |
Peso molecular |
231.9 g/mol |
Nombre IUPAC |
trichloro(chloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Clave InChI |
WATNRNMXVATJLV-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
